5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-thiophen-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMAZVGSIMWZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370969 | |
| Record name | 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186982-41-2 | |
| Record name | 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Thiophene-2-carboxamidine reacts with S₂Cl₂ at 0–5°C in dimethylformamide (DMF), initiating a stepwise process:
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Chlorination : S₂Cl₂ chlorinates the amidine’s nitrogen atoms, forming an intermediate dichloroamide.
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Cyclization : Intramolecular nucleophilic displacement generates the 1,2,4-thiadiazole core.
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Aromatization : Elimination of HCl yields the fully conjugated system.
Key Parameters :
Yield Optimization
Yields range from 58–72% under optimal conditions. Excess S₂Cl₂ (2.5–3.0 equivalents) improves conversion but requires careful quenching to avoid over-chlorination. Post-reaction steam distillation isolates the product from tarry byproducts.
Halogen Exchange on Preformed 1,2,4-Thiadiazoles
An alternative strategy involves substituting bromine or iodine in 3-(2-thienyl)-1,2,4-thiadiazole with chlorine using PCl₅ or SOCl₂.
Substitution Protocol
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Substrate Preparation : 3-(2-Thienyl)-5-bromo-1,2,4-thiadiazole is synthesized via bromination of the parent compound with N-bromosuccinimide (NBS).
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Chlorination : Treatment with PCl₅ in refluxing toluene replaces bromine with chlorine via an SNAr mechanism.
Advantages :
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Regioselectivity : The electron-deficient C5 position of the thiadiazole ring facilitates selective substitution.
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Scalability : Reactions proceed in high yield (85–90%) with minimal byproducts.
Limitations :
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Requires pre-brominated intermediates, adding synthetic steps.
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PCl₅ handling demands stringent moisture control.
One-Pot Synthesis from 2-Aminothiophene and Thiophosgene
This streamlined approach condenses 2-aminothiophene with thiophosgene (CSCl₂) in a single vessel, forming the thiadiazole ring in situ.
Reaction Dynamics
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Formation of Thiourea Intermediate : 2-Aminothiophene reacts with CSCl₂ to generate a thiourea derivative.
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Oxidative Cyclization : Treatment with chlorine gas induces cyclization, releasing HCl and yielding the target compound.
Critical Factors :
Performance Metrics
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Yield : 65–78% after column chromatography.
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Purity : >95% by HPLC when using distilled thiophosgene.
Coupling of 5-Chloro-1,2,4-thiadiazole-3-thiol with 2-Bromothiophene
A transition-metal-catalyzed coupling offers a modular route, ideal for late-stage functionalization.
Catalytic System
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Substrate Activation : 5-Chloro-1,2,4-thiadiazole-3-thiol is deprotonated with NaH to form a thiolate.
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Cross-Coupling : Reaction with 2-bromothiophene in the presence of CuI and 1,10-phenanthroline facilitates C–S bond formation.
Conditions :
Scope and Limitations
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Functional Group Tolerance : Sensitive to electron-withdrawing groups on the thiophene ring.
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Yield : 70–82% after extraction with ethyl acetate.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation | 58–72 | 90–95 | Moderate | Low |
| Halogen Exchange | 85–90 | 95–98 | High | Medium |
| One-Pot Synthesis | 65–78 | 92–96 | High | Low |
| Catalytic Coupling | 70–82 | 94–97 | Low | High |
Key Observations :
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Cyclocondensation is cost-effective but requires cryogenic conditions.
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Halogen Exchange offers high yields but depends on brominated precursors.
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Catalytic Coupling excels in modularity but suffers from catalyst costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 5 of the thiadiazole ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the adjacent nitrogen atoms. Key reactions include:
Electrophilic Substitution on the Thienyl Group
The 2-thienyl substituent undergoes electrophilic substitution, primarily at the α-positions (C3 and C5 of thiophene):
Coupling Reactions
The compound participates in cross-coupling reactions via the thienyl group:
Cyclization and Ring-Opening Reactions
The thiadiazole ring exhibits unique reactivity under specific conditions:
Redox Reactions
The thiadiazole core and thienyl group participate in reduction and oxidation processes:
Biological Interaction Studies
While not a direct chemical reaction, the compound’s interactions with biomolecules have been explored:
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Thiadiazole derivatives, including 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole, have shown promising antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can inhibit the growth of various pathogenic microorganisms. For instance, studies have demonstrated that chlorinated and fluorinated derivatives exhibit good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .
Anticancer Properties
The anticancer potential of thiadiazoles has been extensively studied. Compounds derived from the 1,2,4-thiadiazole framework have shown cytotoxic effects against several cancer cell lines. For example, some derivatives have demonstrated IC50 values in the nanomolar range against human colon cancer (HCT116) and lung cancer (H460) cell lines . The ability to induce apoptosis without affecting the cell cycle has also been reported, highlighting their therapeutic promise .
Antidiabetic Effects
Thiadiazole derivatives have been explored for their antidiabetic activities. Certain compounds have exhibited significant inhibition of glucose absorption and enhancement of insulin sensitivity in preclinical models. This suggests their potential utility in managing diabetes .
Agrochemical Applications
Fungicidal Properties
this compound and its derivatives are effective biocides against a range of plant pathogens. They function primarily as soil fungicides, protecting crops from diseases caused by fungi such as Pythium, Fusarium, and Rhizoctonia. These compounds are crucial in agricultural practices to ensure crop health and yield .
Herbicidal Activity
Research indicates that thiadiazoles can also serve as herbicides, effectively controlling weed populations that compete with crops for nutrients and light. Their mechanism involves disrupting the growth processes of target weed species .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies reveal that modifications at different positions on the thiadiazole ring can significantly influence the biological properties of these compounds. For instance:
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 | Enhances antimicrobial efficacy |
| Position 5 | Increases anticancer potency |
| Position 3 | Modulates herbicidal activity |
These insights guide the design of new derivatives with improved pharmacological profiles.
Case Studies
- Anticancer Study : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 0.794 µM against breast cancer cells (MCF-7), indicating strong anticancer potential .
- Fungicidal Efficacy : A study assessed the effectiveness of thiadiazole-based fungicides in field trials against Fusarium species affecting wheat crops. Results indicated significant reductions in disease incidence compared to untreated controls .
- Antimicrobial Screening : A comprehensive screening of chlorinated thiadiazoles revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like streptomycin .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural analogs of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole based on substituents at positions 3 and 5:
Key Observations :
- Aromatic vs.
- Electron-Withdrawing Effects : Chlorine at position 5 stabilizes the thiadiazole ring through electron withdrawal, but the thienyl group introduces additional electron-rich regions, creating a polarized structure .
- Reactivity : The chloromethyl analog (C₃H₂Cl₂N₂S) offers a reactive site for nucleophilic substitution, unlike the inert phenyl or thienyl derivatives .
Biological Activity
5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound through various studies and findings.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study by Foroumadi et al., various 1,3,4-thiadiazole derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. The results showed that compounds with thiadiazole moieties demonstrated high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 4 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.03 - 4 | S. aureus, E. coli |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | 0.03 - 4 | S. epidermidis |
| Novel derivatives (various) | 0.03 - 50 | Various Gram-positive/negative |
Anticancer Activity
Thiadiazoles have also been evaluated for their anticancer properties. A study highlighted the efficacy of various thiadiazole derivatives against different cancer cell lines. For instance, compounds derived from this compound exhibited promising results in inhibiting the growth of human cancer cell lines such as HeLa and MDA-MB-231 with IC50 values ranging from 0.9 to 10 µM .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.9 - 10 | HeLa |
| N-ethyl-5-(thienyl)-1,3,4-thiadiazole | 1.7 | MDA-MB-231 |
| Other derivatives | Varies | Various cancer types |
The mechanisms through which these compounds exert their biological effects are multifaceted. For antimicrobial activity, the disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in thiadiazoles . In anticancer applications, these compounds may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .
Case Studies
Several case studies have highlighted the potential of thiadiazoles in clinical settings:
- Antileishmanial Activity : A series of novel compounds based on thiadiazoles were synthesized and evaluated for their antileishmanial activity against Leishmania major. One derivative showed an IC50 value significantly lower than the standard drug Glucantime .
- Cytotoxicity Studies : A comprehensive cytotoxicity study involving various human tumor cell lines demonstrated that certain thiadiazole derivatives possess selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole, and how is its structure confirmed?
- Synthesis : The compound is typically synthesized via cyclocondensation reactions. For example, thiol intermediates (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol) react with sodium monochloroacetate in aqueous media, followed by acidification . Microwave-assisted synthesis can also reduce reaction time compared to classical reflux methods .
- Structural Confirmation : Elemental analysis, IR spectroscopy (to confirm functional groups like C=S or C-Cl), and chromatographic methods (e.g., TLC/HPLC) are used to verify purity and structure. Mass spectrometry and NMR may supplement these analyses .
Q. Which analytical techniques are critical for characterizing thiadiazole derivatives?
- Elemental Analysis : Determines empirical formulas (e.g., C, H, N, S content) .
- IR Spectrophotometry : Identifies key functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹, thiadiazole ring vibrations) .
- Chromatography : Thin-layer chromatography (TLC) confirms compound purity, while HPLC quantifies yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?
- Variables : Adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (e.g., reflux vs. microwave heating), and stoichiometry of reactants (e.g., excess chloroacetic acid) can enhance yields .
- Microwave Synthesis : Reduces reaction time from hours to minutes while maintaining high purity, as demonstrated in analogous thiadiazole syntheses .
Q. What molecular docking strategies predict the pharmacological potential of this compound?
- Methodology : Docking software (e.g., AutoDock Vina) models interactions between the thiadiazole core and target proteins (e.g., enzymes or receptors). Key steps include:
Preparing ligand (compound) and receptor (protein) files.
Grid parameter optimization to focus on active sites.
Scoring binding affinities (ΔG values) to prioritize derivatives for in vitro testing .
- Case Study : Derivatives of 2-((4-phenyl-5-((thiadiazole-thio)methyl)triazole-3-yl)thio)ethanoic acid showed high binding affinity to bacterial enzymes, suggesting antimicrobial potential .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to resolve ambiguities. For example, overlapping IR peaks can be clarified via ¹H/¹³C NMR assignments .
- Computational Tools : Density Functional Theory (DFT) simulations predict vibrational spectra or NMR chemical shifts, which are compared to experimental data .
Q. What strategies are used to study structure-activity relationships (SAR) in thiadiazole derivatives?
- Functional Group Modification : Introduce substituents (e.g., halogens, alkyl chains) at the 3- or 5-positions of the thiadiazole ring to assess impact on bioactivity .
- Salt Formation : Reacting the parent compound with bases (e.g., NaOH, morpholine) or metal salts (e.g., CuSO₄) alters solubility and bioavailability, enabling comparative pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
